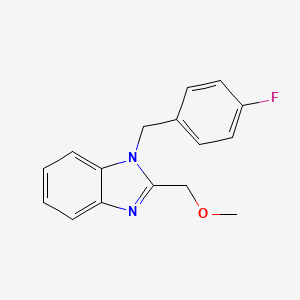![molecular formula C13H11FN2O4S B5784468 5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide, commonly known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. FSBA is a sulfonamide derivative that has been extensively studied for its ability to selectively modify the amino groups of lysine residues in proteins.
作用机制
FSBA acts as a chemical probe by selectively modifying the amino groups of lysine residues in proteins. The sulfonamide group of FSBA reacts with the ε-amino group of lysine residues to form a stable covalent bond. This modification can be detected by mass spectrometry and used to identify lysine acylation sites in proteins.
Biochemical and Physiological Effects:
FSBA has been shown to selectively modify lysine residues in proteins without affecting other amino acid residues. This allows for the identification and quantification of lysine acylation sites in proteins, which can provide insight into the role of lysine acylation in protein function and regulation. FSBA has also been used to study the effects of lysine acylation on protein-protein interactions and enzyme activity.
实验室实验的优点和局限性
One advantage of using FSBA in lab experiments is its selectivity for lysine residues in proteins. This allows for the identification and quantification of lysine acylation sites without affecting other amino acid residues. FSBA is also a relatively small molecule, which makes it easy to synthesize and use in lab experiments.
One limitation of using FSBA is its potential to react with other nucleophiles in the cell, such as cysteine and histidine residues. This can lead to non-specific modifications of proteins and affect the accuracy of the results. Another limitation is the potential toxicity of FSBA, which can affect cell viability and lead to false results.
未来方向
Future research on FSBA could focus on developing new chemical probes that are more selective for lysine residues in proteins and have fewer limitations. This could involve modifying the structure of FSBA or developing new chemical probes based on different chemical scaffolds.
Another direction for future research could be to study the effects of lysine acylation on specific proteins and pathways in more detail. This could involve using FSBA to identify lysine acylation sites in specific proteins and studying the effects of these modifications on protein function and regulation.
Overall, FSBA is a useful tool for studying protein lysine acylation and has potential applications in a wide range of biochemical research areas. Further research on FSBA and related chemical probes could lead to new insights into the role of lysine acylation in protein function and regulation.
合成方法
FSBA is synthesized by reacting 4-fluoroaniline with p-toluenesulfonyl chloride to form 4-fluorobenzenesulfonamide. This intermediate compound is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form FSBA.
科学研究应用
FSBA has been widely used in biochemical research as a chemical probe for studying protein lysine acylation. It is a useful tool for investigating the role of lysine acylation in protein function and regulation. FSBA has been shown to selectively modify lysine residues in proteins, which allows for the identification and quantification of lysine acylation sites. This information can be used to study the effects of lysine acylation on protein function and to develop new therapeutic strategies for diseases such as cancer and metabolic disorders.
属性
IUPAC Name |
5-[(4-fluorophenyl)sulfamoyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(17)11(7-10)13(15)18/h1-7,16-17H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJVNBIGYRHGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)sulfamoyl]-2-hydroxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B5784394.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5784397.png)






![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)

![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5784464.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)